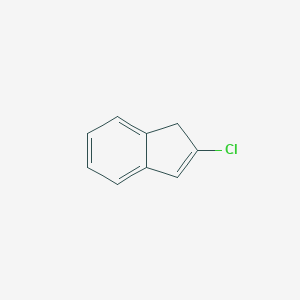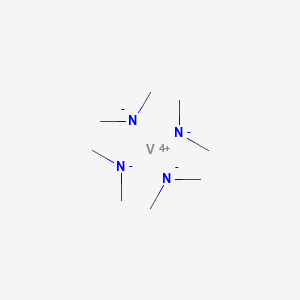
Vanadiumtetrakis(dimethylamid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium tetrakis(dimethylamide) is a chemical compound with the molecular formula C10H30N5V. It is also known as tetrakis(dimethylamino)vanadium. This compound is a vanadium complex where the vanadium atom is coordinated by four dimethylamide ligands. It is a highly volatile compound and is sensitive to air and moisture .
Wissenschaftliche Forschungsanwendungen
Vanadium tetrakis(dimethylamide) has several scientific research applications, particularly in the field of materials science. It is widely used as a precursor in the atomic layer deposition (ALD) of vanadium oxide thin films. These thin films have applications in nanoelectronic switches, transistors, optical devices, and as cathode materials for lithium-ion batteries
Wirkmechanismus
Target of Action
Vanadium tetrakis(dimethylamide) is primarily used as a precursor in the deposition of vanadium oxide (VOx) thin films . The primary targets of this compound are the surfaces where these thin films are to be deposited. The role of these targets is to provide a substrate for the deposition process, enabling the formation of the VOx thin films.
Mode of Action
The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the vanadium precursor, which is highly volatile, is used at room temperature for deposition . Either water (H2O) or ozone (O3) can be used as the coreactant for depositing VOx at temperatures ranging from 50 to 200 °C . This interaction results in the deposition of VOx thin films on the target surfaces.
Biochemical Pathways
The biochemical pathways involved in the action of Vanadium tetrakis(dimethylamide) are primarily related to the ALD process. This process involves alternate saturated self-limiting surface chemistry reactions, allowing for the deposition of thin films in a well-controlled layer-by-layer fashion . The downstream effects of these pathways include the formation of pure, smooth, and amorphous VOx films, which can be crystallized into the monoclinic VO2 phase by post-deposition annealing under N2 ambient .
Pharmacokinetics
Its volatility and reactivity with h2o or o3 are critical factors influencing its availability for the ald process .
Result of Action
The result of the action of Vanadium tetrakis(dimethylamide) is the formation of VOx thin films. These films are pure, smooth, and amorphous immediately after deposition . They can be crystallized into the monoclinic VO2 phase by post-deposition annealing under N2 ambient . These VOx thin films have wide applications in various fields, including nanoelectronic switches, transistors, and optical devices .
Action Environment
The action, efficacy, and stability of Vanadium tetrakis(dimethylamide) are influenced by several environmental factors. The temperature of the deposition process is a critical factor, with partial precursor decomposition suggested for temperatures higher than 160 °C . The choice of coreactant (H2O or O3) and the ambient conditions during post-deposition annealing (N2) also significantly influence the action of the compound .
Biochemische Analyse
Biochemical Properties
Vanadium Tetrakis(Dimethylamide) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, vanadium compounds have been found to dynamically modulate phosphatases and kinases
Cellular Effects
Vanadium Tetrakis(Dimethylamide) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, vanadium compounds have been found to modulate signaling pathways, particularly those involving phosphatases and kinases .
Molecular Mechanism
The molecular mechanism of action of Vanadium Tetrakis(Dimethylamide) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored and understood.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vanadium Tetrakis(Dimethylamide) change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Vanadium Tetrakis(Dimethylamide) vary with different dosages in animal models .
Metabolic Pathways
Vanadium Tetrakis(Dimethylamide) is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being studied.
Transport and Distribution
Vanadium Tetrakis(Dimethylamide) is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation. The specifics of these processes are still being researched.
Vorbereitungsmethoden
Vanadium tetrakis(dimethylamide) can be synthesized through various methods. One common synthetic route involves the reaction of vanadium tetrachloride with lithium dimethylamide in a solvent such as pentane. The reaction proceeds as follows :
VCl4+4LiNMe2→V(NMe2)4+4LiCl
The product, vanadium tetrakis(dimethylamide), is then isolated and purified. This method is advantageous as it does not involve the use of corrosive halides of transition metals and proceeds at ordinary temperatures .
Analyse Chemischer Reaktionen
Vanadium tetrakis(dimethylamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Vanadium tetrakis(dimethylamide) can be oxidized to form vanadium oxides.
Reduction: The compound can be reduced to lower oxidation states of vanadium, although specific conditions and reagents for such reductions are less commonly reported.
Substitution: Vanadium tetrakis(dimethylamide) can undergo substitution reactions with other ligands.
Vergleich Mit ähnlichen Verbindungen
Vanadium tetrakis(dimethylamide) can be compared with other similar compounds, such as tetrakis(dimethylamido)titanium (TDMAT). Both compounds are used as precursors in ALD processes, but they differ in the metal center and specific applications. Tetrakis(dimethylamido)titanium is used for depositing titanium nitride and titanium dioxide films, whereas vanadium tetrakis(dimethylamide) is used for vanadium oxide films . The unique properties of vanadium tetrakis(dimethylamide), such as its ability to form vanadium oxides with different oxidation states, make it distinct from other similar compounds.
Similar Compounds
- Tetrakis(dimethylamido)titanium (TDMAT)
- Tetrakis(dimethylamido)zirconium
- Tetrakis(dimethylamido)hafnium
These compounds share similar structures but differ in their metal centers and specific applications in materials science and thin film deposition .
Eigenschaften
IUPAC Name |
dimethylazanide;vanadium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZAXLZULBBHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173545 |
Source


|
| Record name | Tetrakis(dimethylamino)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19824-56-7 |
Source


|
| Record name | Tetrakis(dimethylamino)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
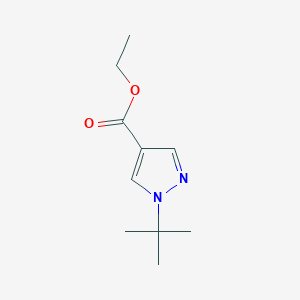
![Benzo[d]thiazole-6-sulfonic acid](/img/structure/B178511.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
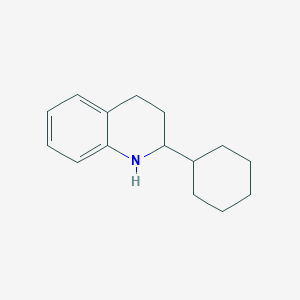
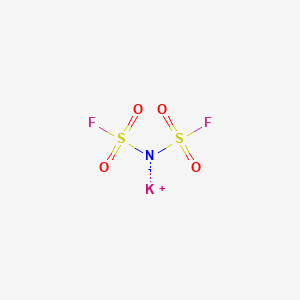
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
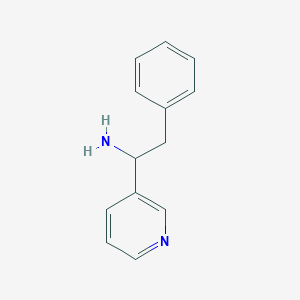


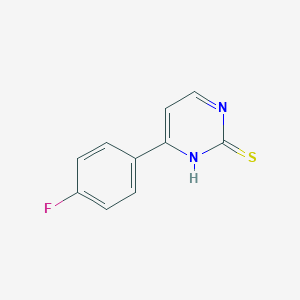
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)

